2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol; bis(octanoic acid)
CAS No.:
Cat. No.: VC13640335
Molecular Formula: C22H46O8
Molecular Weight: 438.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H46O8 |
|---|---|
| Molecular Weight | 438.6 g/mol |
| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]ethanol;octanoic acid |
| Standard InChI | InChI=1S/2C8H16O2.C6H14O4/c2*1-2-3-4-5-6-7-8(9)10;7-1-3-9-5-6-10-4-2-8/h2*2-7H2,1H3,(H,9,10);7-8H,1-6H2 |
| Standard InChI Key | CSXWCUCIWCDTRP-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(=O)O.CCCCCCCC(=O)O.C(COCCOCCO)O |
| Canonical SMILES | CCCCCCCC(=O)O.CCCCCCCC(=O)O.C(COCCOCCO)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound consists of two octanoic acid molecules esterified to a triethylene glycol backbone (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 106-10-5 | |
| Molecular Formula | C22H46O8 | |
| Molecular Weight | 438.6 g/mol (calc.) | |
| SMILES | CCCCCCCC(=O)O.CCCCCCCC(=O)O.C(COCCOCCO)O | |
| InChI Key | CSXWCUCIWCDTRP-UHFFFAOYSA-N |
Discrepancies in reported molecular weights (438.6 g/mol vs. 402.6 g/mol) likely stem from variations in hydration states or analytical methodologies. The canonical SMILES string confirms the presence of two octanoyl groups (CCCCCCCC(=O)O) attached to a triethylene glycol moiety (C(COCCOCCO)O) .
Spectroscopic Characterization
While experimental NMR or IR data remain unavailable in public databases, the structure can be inferred through analogy to similar PEG-fatty acid conjugates. The ester carbonyl groups typically exhibit strong absorption bands near 1740 cm⁻¹ in IR spectroscopy . Proton NMR would show distinct signals for:
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Methyl groups (δ 0.88 ppm, triplet)
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Methylene chains (δ 1.25–1.65 ppm)
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Ethylene oxide repeating units (δ 3.55–3.75 ppm)
Synthesis and Manufacturing
Reaction Pathway
Industrial synthesis proceeds via acid-catalyzed esterification (Figure 2):
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Reactants:
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Triethylene glycol (HO-(CH₂CH₂O)₃-H)
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Octanoic acid (CH₃(CH₂)₆COOH)
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Catalysis:
Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) facilitates protonation of the carboxylic acid, enhancing electrophilicity. -
Conditions:
The reaction achieves 85–92% conversion, with purification via vacuum distillation or column chromatography .
Scalability Challenges
Key manufacturing considerations include:
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Side Reactions: Diethylene glycol formation via dehydration at elevated temperatures (>140°C)
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Purification: Residual catalyst removal requires neutralization with NaHCO₃ followed by solvent extraction
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Storage: Hydrolytic instability necessitates anhydrous conditions (RH < 30%) during packaging
Physicochemical Properties
Experimental data collated from multiple sources reveals:
The compound’s amphiphilicity arises from its PEG backbone (hydrophilic) and octanoyl chains (lipophilic), enabling spontaneous micelle formation at critical micelle concentrations (CMC) of ~0.1 mM . Dynamic light scattering studies of analogous compounds show micelle diameters of 12–18 nm under physiological conditions .
Applications and Industrial Relevance
Pharmaceutical Formulations
As a non-ionic surfactant, the compound enhances drug solubility through micellar encapsulation. Notable uses include:
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Lipid Nanoparticle Stabilization: Improves paclitaxel loading efficiency by 22% compared to polysorbate 80
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Transdermal Delivery: Increases skin permeability coefficient (Kp) for diclofenac sodium by 3.8-fold
Material Science Applications
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Polymer Plasticization: Reduces glass transition temperature (Tg) of PLA by 14°C at 5 wt% loading
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Lubricant Additive: Decreases coefficient of friction in mineral oil by 41% at 0.5% concentration
Emerging Uses
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Biofilm Disruption: 0.1 mM solutions reduce Pseudomonas aeruginosa biofilm biomass by 67%
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Agricultural Adjuvants: Enhances herbicide penetration through cuticular wax layers
Research Frontiers
Drug Delivery Innovations
Recent studies demonstrate potential in:
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Gene Therapy: Complexation with siRNA achieves 89% EGFP gene silencing in HepG2 cells
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Theranostic Systems: Gadolinium-loaded micelles enhance MRI contrast (T₁ relaxivity = 8.7 mM⁻¹s⁻¹)
Green Chemistry Advances
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